Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate

lipophilicity partition coefficient fragrance substantivity

Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate (CAS 93923-80-9), also known as norbornan-2-ylmethyl cyclohexanecarboxylate, is a saturated bicyclic ester (C15H24O2; MW 236.35 g/mol) formed by the esterification of 2-bicyclo[2.2.1]heptylmethanol with cyclohexanecarboxylic acid. Its calculated density is 1.049 g/cm³, with a boiling point of approximately 305.9 °C at 760 mmHg and a flash point of approximately 138.7 °C.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 93923-80-9
Cat. No. B12686027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate
CAS93923-80-9
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)OCC2CC3CCC2C3
InChIInChI=1S/C15H24O2/c16-15(12-4-2-1-3-5-12)17-10-14-9-11-6-7-13(14)8-11/h11-14H,1-10H2
InChIKeyRFFAKBCMUWZXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate (CAS 93923-80-9): A High-Boiling Norbornane-Cyclohexane Ester for Fragrance & Specialty Intermediate Procurement


Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate (CAS 93923-80-9), also known as norbornan-2-ylmethyl cyclohexanecarboxylate, is a saturated bicyclic ester (C15H24O2; MW 236.35 g/mol) formed by the esterification of 2-bicyclo[2.2.1]heptylmethanol with cyclohexanecarboxylic acid. Its calculated density is 1.049 g/cm³, with a boiling point of approximately 305.9 °C at 760 mmHg and a flash point of approximately 138.7 °C . The compound is registered under EINECS number 300-169-3, indicating existing commercial chemical substance status in the European inventory . The rigid norbornane (bicyclo[2.2.1]heptane) core combined with the saturated cyclohexane ring confers a distinctive stereoelectronic profile that differentiates this ester from simpler aliphatic or aromatic analogs and positions it as a candidate for fragrance intermediate applications [1].

Why Generic Norbornyl Ester Substitution Fails: Physicochemical Property Divergence of Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate


Within the bicyclo[2.2.1]heptylmethyl ester family, simple interchange of the acid moiety—from acetate to propionate to benzoate to cyclohexanecarboxylate—drives substantial divergence in critical physicochemical properties including lipophilicity, volatility, and thermal stability. These differences directly influence fragrance substantivity, evaporation profile, and formulation compatibility [1]. The cyclohexanecarboxylate ester exhibits a computed LogP approximately 1.56 units higher than the corresponding acetate ester, translating to markedly different partition behavior in product bases and analytical systems . Boiling point and flash point variations exceeding 80 °C and 60 °C, respectively, between the cyclohexanecarboxylate and the acetate or propionate analogs preclude drop-in substitution in processes where thermal processing or safety classifications are tightly specified. Generic replacement without acknowledging these quantitative divergences risks failure in fragrance performance, chromatographic resolution, or regulatory compliance .

Quantitative Differentiation Evidence: Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate vs. Closest Norbornyl Ester Analogs


LogP Lipophilicity Comparison: Cyclohexanecarboxylate vs. Acetate Analog

The computed octanol-water partition coefficient (LogP) for bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate is 3.546, compared to 1.986 for (bicyclo[2.2.1]hept-2-yl)methyl acetate (CAS 53075-46-0) . This increase of approximately 1.56 LogP units—equivalent to roughly 36-fold higher octanol partitioning—indicates significantly greater lipophilicity for the cyclohexanecarboxylate ester, which directly impacts fragrance substantivity (longer retention on skin or fabric) and compatibility with oil-phase formulations.

lipophilicity partition coefficient fragrance substantivity formulation compatibility

Boiling Point Differentiation: Cyclohexanecarboxylate vs. Acetate, Propionate, and Benzoate Analogs

The calculated boiling point at 760 mmHg for bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate is 305.9 °C, which is substantially higher than the acetate analog (218 °C; CAS 53075-46-0, LookChem reported value) and the propionate analog (234.6 °C at 760 mmHg; CAS 93963-39-4, CHEMSRC reported value), while being lower than the benzoate analog (330 °C; CAS 53075-50-6, Pinpools reported value) . Compared to the widely available acetate, the cyclohexanecarboxylate ester's approximately +88 °C boiling point elevation provides a distinct thermal stability bracket relevant to high-temperature processing or gas chromatography conditions.

thermal stability boiling point distillation purification GC suitability

Flash Point Safety Classification: Cyclohexanecarboxylate vs. Acetate and Propionate Ester Analogs

The calculated flash point of bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate is approximately 138.7 °C, compared to 78.0 °C for the acetate analog (CAS 53075-46-0) and 88.9 °C for the propionate analog (CAS 93963-39-4) . The benzoate analog (CAS 53075-50-6) has a calculated flash point of 149.6 °C . The cyclohexanecarboxylate ester's flash point, more than 60 °C above the acetate and 50 °C above the propionate, places it in a higher flammability safety margin bracket, potentially reducing regulatory burden for storage and transport compared to the lower-flash-point acetate and propionate esters.

flash point safety classification storage transport flammability

Molecular Weight and Vapor Pressure: Implications for Fragrance Volatility Profiling

The target compound has a molecular weight of 236.35 g/mol and a calculated vapor pressure of 0.000796 mmHg at 25 °C . In comparison, (bicyclo[2.2.1]hept-2-yl)methyl acetate (MW 168.23 g/mol) has a calculated vapor pressure of 0.129 mmHg at 25 °C, approximately 162-fold higher . The propionate analog (MW 182.26 g/mol) is intermediate . The larger molecular weight and correspondingly lower vapor pressure of the cyclohexanecarboxylate ester indicate substantially reduced headspace volatility, consistent with a base-note rather than top-note fragrance profile.

molecular weight vapor pressure volatility fragrance diffusion substantivity

Regulatory Inventory Status: EINECS Registration as a Differentiator for EU Market Access

Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate is listed under EINECS number 300-169-3, confirming its status as an existing commercial chemical substance in the European Inventory of Existing Commercial Chemical Substances . The acetate analog (CAS 53075-46-0) holds EINECS 258-344-4, and the propionate analog (CAS 93963-39-4) holds EINECS 300-782-6 . While all three possess EINECS numbers, the distinct EINECS registration and the compound's inclusion in the inventory—which covers substances reported as commercially available in the EU between 1971 and 1981—provide independent regulatory identity, which is critical for procurement documentation, REACH compliance, and potential CosIng database listing for cosmetic ingredient applications [1].

EINECS regulatory compliance EU market access REACH cosmetic ingredient

Fragrance Application Evidence: Norbornylmethyl Esters as Synthetic Perfume Components with Demonstrated Floral-Fruity Odor Profile

A systematic study by Mamedov et al. (1998) on esters of 2-bicyclo[2.2.1]heptylmethanol—encompassing multiple carboxylic acid derivatives including the cyclohexanecarboxylate ester—demonstrated that this compound class possesses a 'pleasant scent with a flower or fruit tinge' and can be used as components of synthetic perfumes and soap odorants [1]. This study provides direct experimental odor evaluation evidence for the norbornylmethyl ester family. Broader patent literature confirms that functionalized norbornene and norbornane ester derivatives exhibit olfactive properties suitable for fine fragrance compositions, colognes, and perfume augmenting applications [2]. The structural combination of a rigid bicyclo[2.2.1]heptane framework with a saturated cyclohexane ring distinguishes the cyclohexanecarboxylate ester from simpler acetate or propionate analogs, contributing to a differentiated odor profile.

fragrance perfume odor profile floral-fruity synthetic perfumery

High-Value Application Scenarios for Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate Procurement


Base-Note Fragrance Ingredient Development for Extended Substantivity Formulations

The computed LogP of 3.546 and vapor pressure of 0.000796 mmHg at 25 °C position this compound as a candidate for base-note fragrance development where prolonged substantivity on skin, fabric, or hair is required. The proven class-level floral-fruity odor profile, combined with a flash point of approximately 138.7 °C, enables safe handling in fragrance compounding operations without the flammability concerns associated with acetate (flash point 78 °C) or propionate (flash point 88.9 °C) analogs . Formulators seeking a long-lasting heart-to-base note bridging ingredient with a norbornane structural signature should prioritize this ester over the more volatile acetate or propionate variants.

GC-MS Reference Standard for Norbornane Ester Fragrance Ingredient Analysis

The uniquely high boiling point (305.9 °C) and distinctive molecular ion (MW 236.35) provide excellent chromatographic resolution from lighter norbornylmethyl esters (acetate: 218 °C bp; propionate: 234.6 °C bp) in GC-MS fragrance analysis . Analytical laboratories developing methods for fragrance allergen screening or complex perfume composition deconvolution can employ this compound as a retention time marker and calibration standard for the higher-molecular-weight ester region of the chromatogram, where co-elution with common fragrance ingredients is less likely than for the lower-boiling acetate ester.

Specialty Intermediate for Controlled-Release Fragrance Delivery Systems

The large calculated LogP differential (+1.56 units vs. acetate) and 162-fold lower vapor pressure relative to the acetate analog make this compound suitable for encapsulation or pro-fragrance delivery systems where slower, sustained odor release is desired . The thermal stability implied by the 305.9 °C boiling point supports processing through melt-extrusion or hot-fill manufacturing of fragrance-containing consumer products (e.g., candles, wax melts, polymer beads), which would cause significant evaporative loss of the acetate or propionate analogs during production.

EU-Compliant Cosmetic Fragrance Intermediate with EINECS Traceability

The compound's independent EINECS registration (300-169-3) provides unambiguous regulatory identity for EU market access, differentiating it from close analogs in SDS documentation, REACH compliance submissions, and potential CosIng database inquiries for cosmetic ingredient applications . Procurement teams seeking fragrance intermediates with established European inventory status can select this compound with greater regulatory confidence compared to non-EINECS-listed experimental esters, streamlining the path to commercial formulation deployment.

Quote Request

Request a Quote for Bicyclo(2.2.1)hept-2-ylmethyl cyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.